2-Bromo-1-(3-bromo-5-methylphenyl)ethanone
Overview
Description
2-Bromo-1-(3-bromo-5-methylphenyl)ethanone is an organic compound with the molecular formula C9H8Br2O. It is a brominated derivative of acetophenone and is used in various chemical synthesis processes. This compound is known for its reactivity due to the presence of bromine atoms and a carbonyl group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone typically involves the bromination of 1-(3-bromo-5-methylphenyl)ethanone. The reaction is carried out by treating 1-(3-bromo-5-methylphenyl)ethanone with bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, concentration, and reaction time, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-bromo-5-methylphenyl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are used.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups.
Reduction: 2-Bromo-1-(3-bromo-5-methylphenyl)ethanol.
Oxidation: 2-Bromo-1-(3-bromo-5-methylphenyl)acetic acid.
Scientific Research Applications
2-Bromo-1-(3-bromo-5-methylphenyl)ethanone is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the carbonyl group make it a versatile compound for various chemical transformations. In biological systems, it may interact with enzymes or proteins, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone
- 1-(5-Bromo-2-methoxyphenyl)ethanone
- 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone
Uniqueness
2-Bromo-1-(3-bromo-5-methylphenyl)ethanone is unique due to the presence of two bromine atoms and a methyl group on the phenyl ring, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its specific substitution pattern allows for selective reactions that are not possible with other similar compounds .
Properties
IUPAC Name |
2-bromo-1-(3-bromo-5-methylphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O/c1-6-2-7(9(12)5-10)4-8(11)3-6/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXOPPKYQLTAIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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